![molecular formula C19H24O3 B13414134 (4aS,10bS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13414134.png)
(4aS,10bS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4aS,10bS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione, also known as testolactone, is a synthetic anti-neoplastic agent. It is structurally distinct from the androgen steroid nucleus, possessing a six-membered lactone ring instead of the usual five-membered carbocyclic D-ring. Despite some similarity to testosterone, testolactone has no in vivo androgenic effect .
Méthodes De Préparation
Testolactone can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods typically involve multi-step synthesis, starting from readily available steroidal precursors. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and formation of the lactone ring .
Analyse Des Réactions Chimiques
Testolactone undergoes several types of chemical reactions, including:
Oxidation: Testolactone can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert testolactone into different reduced forms.
Substitution: Testolactone can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Testolactone has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of lactones and their reactions.
Biology: Testolactone is used in biological studies to understand its effects on cellular processes.
Medicine: It is primarily used in the treatment of advanced breast cancer in postmenopausal women.
Industry: Testolactone is used in the pharmaceutical industry for the development of anti-cancer drugs.
Mécanisme D'action
The precise mechanism by which testolactone produces its clinical antineoplastic effects is not fully established. its principal action is reported to be the inhibition of steroid aromatase activity, leading to a reduction in estrone synthesis from adrenal androstenedione. This inhibition may be noncompetitive and irreversible, accounting for the persistence of testolactone’s effect on estrogen synthesis even after drug withdrawal .
Comparaison Avec Des Composés Similaires
Testolactone is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
- 1-dehydrotestololactone
- 1,2-didehydrotestololactone
- 13-hydroxy-3-oxo-13,17-secoandrosta-1,4-dien-17-oic acid δ-lactone
- D-homo-17a-oxaandrosta-1,4-diene-3,17-dione
These compounds share structural similarities but differ in their specific functional groups and biological activities .
Propriétés
Formule moléculaire |
C19H24O3 |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
(4aS,10bS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione |
InChI |
InChI=1S/C19H24O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14?,15-,16-,18?,19?/m0/s1 |
Clé InChI |
BPEWUONYVDABNZ-DVLWVLGCSA-N |
SMILES isomérique |
CC12CC[C@H]3C([C@@H]1CCC(=O)O2)CCC4=CC(=O)C=CC34C |
SMILES canonique |
CC12CCC3C(C1CCC(=O)O2)CCC4=CC(=O)C=CC34C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide](/img/structure/B13414053.png)
![4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13414060.png)
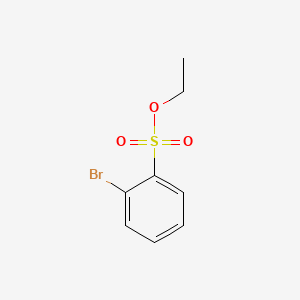

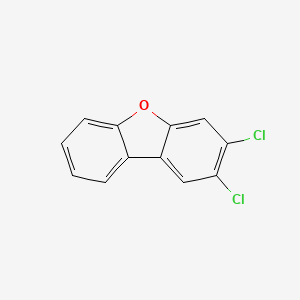
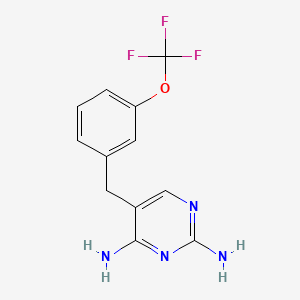
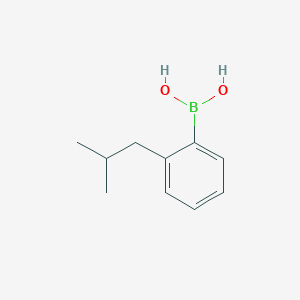
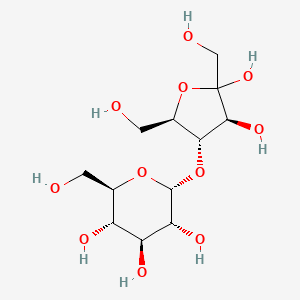
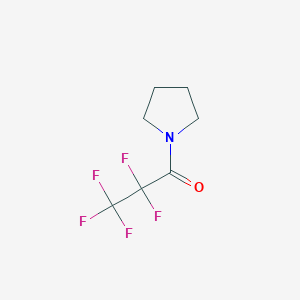
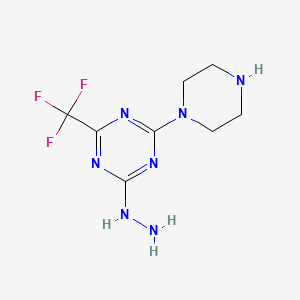
![(5R,6S)-6-(1-hydroxyethyl)-3-[2-(methyliminomethylamino)ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13414119.png)

![(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13414128.png)

